molecular formula C18H54ErN3Si6 B024557 Erbium tris[bis(trimethylsilyl)amide] CAS No. 103457-72-3

Erbium tris[bis(trimethylsilyl)amide]

Cat. No.: B024557
CAS No.: 103457-72-3
M. Wt: 648.4 g/mol
InChI Key: ZVNGWTZZRANJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erbium tris[bis(trimethylsilyl)amide] is a chemical compound with the formula (\text{Er[N(SiMe}_3)_2]_3). It is a homoleptic lanthanide amide complex, where erbium is coordinated by three bis(trimethylsilyl)amide ligands. This compound is known for its high volatility and is often used in various chemical applications, particularly in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erbium tris[bis(trimethylsilyl)amide] can be synthesized through the reaction of erbium chloride with lithium bis(trimethylsilyl)amide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds as follows: [ \text{ErCl}_3 + 3 \text{LiN(SiMe}_3)_2 \rightarrow \text{Er[N(SiMe}_3)_2]_3 + 3 \text{LiCl} ] The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process .

Industrial Production Methods: While specific industrial production methods for erbium tris[bis(trimethylsilyl)amide] are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up considerations. This includes maintaining an inert atmosphere and using high-purity reagents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Erbium tris[bis(trimethylsilyl)amide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Erbium tris[bis(trimethylsilyl)amide] has several scientific research applications:

Mechanism of Action

The mechanism by which erbium tris[bis(trimethylsilyl)amide] exerts its effects is primarily through the coordination of the erbium ion with the bis(trimethylsilyl)amide ligands. This coordination stabilizes the erbium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other ligands and the incorporation of erbium ions into host materials .

Comparison with Similar Compounds

  • Tris[bis(trimethylsilyl)amide]lanthanum
  • Tris[bis(trimethylsilyl)amide]cerium
  • Tris[bis(trimethylsilyl)amide]europium

Comparison: Erbium tris[bis(trimethylsilyl)amide] is unique due to its specific coordination environment and the properties imparted by the erbium ion. Compared to similar compounds, it has distinct optical and electronic properties, making it particularly useful in applications requiring erbium doping .

Properties

IUPAC Name

bis(trimethylsilyl)azanide;erbium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Er/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNGWTZZRANJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Er+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54ErN3Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421991
Record name Erbium tris[trimethyl-N-(trimethylsilyl)silanaminide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103457-72-3
Record name Erbium tris[trimethyl-N-(trimethylsilyl)silanaminide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[N,N-bis(trimethylsilyl)amide]erbium(III)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erbium tris[bis(trimethylsilyl)amide]
Reactant of Route 2
Erbium tris[bis(trimethylsilyl)amide]
Customer
Q & A

Q1: How does Erbium tris[bis(trimethylsilyl)amide] interact with silicon to enable light emission, and what are the downstream effects of this interaction?

A1: Erbium tris[bis(trimethylsilyl)amide] acts as a precursor for incorporating erbium (Er) into a silicon lattice during the fabrication of optoelectronic devices []. This incorporation is achieved through a process like Metal-Organic Chemical Vapor Deposition (MOCVD). The erbium atoms, once embedded in the silicon lattice, act as light emitters. They achieve this by transitioning between energy levels upon excitation, releasing photons in the process. This enables silicon, a material typically incapable of efficient light emission, to emit light, specifically at a wavelength of 1.54 μm, which is crucial for telecommunications applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.